3-(Cyanomethyl)benzoesäure

Übersicht

Beschreibung

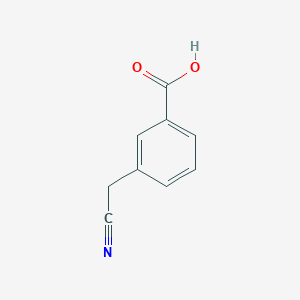

3-(Cyanomethyl)benzoic acid is an organic compound with the chemical formula C9H7NO2. It appears as a colorless to light yellow crystalline powder with a characteristic benzoic acid odor. This compound is insoluble in water at room temperature but can dissolve in organic solvents. It is stable under normal conditions but may decompose under high temperatures or light .

Wissenschaftliche Forschungsanwendungen

3-(Cyanomethyl)benzoic acid has several applications in scientific research:

Materials Science: It is used in the design of donor-π-acceptor chromophores for dye-sensitized solar cells, improving their conversion efficiency.

Organic Synthesis: It serves as a building block in the synthesis of various pharmaceutically important compounds, such as neprilysin inhibitors.

Medicinal Chemistry: Its derivatives are used in the synthesis of anti-inflammatory and analgesic drugs.

Wirkmechanismus

Target of Action

It is known to be used as a reagent in the synthesis of various pharmaceutically important compounds .

Mode of Action

It is primarily used as a reagent in chemical synthesis . Its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.

Result of Action

The molecular and cellular effects of 3-(Cyanomethyl)benzoic acid’s action would depend on the specific compounds it helps synthesize . As a reagent, its primary role is to participate in chemical reactions, and the products of these reactions would have their own distinct biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(Cyanomethyl)benzoic acid can be synthesized by reacting 3-chloromethylbenzoic acid with sodium cyanide. The process involves dissolving 3-chloromethylbenzoic acid in aqueous ammonia and then adding sodium cyanide solution. The reaction is continued with heating and stirring until the product is obtained .

Industrial Production Methods: Another method involves using m-toluic acid as a starting material. The process includes acylation with sulphone chloride, chlorination with liquid chlorine, esterification with non-aqueous methanol, and finally cyanation with sodium cyanide. This method is suitable for industrial production due to its high yield and eco-friendly nature .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Cyanomethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The cyanomethyl group can participate in substitution reactions, forming complex compounds.

Coupling Reactions: It can be used in copper-mediated C-H (sp²)/C-H (sp³) coupling reactions to construct complex molecular scaffolds.

Common Reagents and Conditions:

Sodium Cyanide: Used in the cyanation process.

Sulphone Chloride and Liquid Chlorine: Used in the acylation and chlorination steps during industrial synthesis.

Major Products:

Methyl 3-(Cyanomethyl)benzoate: An intermediate product in the industrial synthesis process.

Vergleich Mit ähnlichen Verbindungen

- 3-Carboxyphenylacetonitrile

- 3-(Chloromethyl)benzoic Acid

- Methyl 3-(Cyanomethyl)benzoate

Comparison: 3-(Cyanomethyl)benzoic acid is unique due to its specific electron-accepting properties and its role in the synthesis of complex molecular scaffolds. Its stability and versatility in various chemical reactions make it distinct from other similar compounds .

Biologische Aktivität

3-(Cyanomethyl)benzoic acid, with the chemical formula and CAS number 5689-33-8, is a benzoic acid derivative notable for its diverse biological activities. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article reviews the biological activity of 3-(Cyanomethyl)benzoic acid, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 161.16 g/mol |

| Melting Point | 175-176 °C |

| Solubility | DMSO, Methanol (slightly) |

| pKa | 4.04 |

| Log P | 1.33 |

3-(Cyanomethyl)benzoic acid exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its antiproliferative effects.

- Modulation of Protein Degradation Pathways : Studies indicate that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), crucial for maintaining cellular homeostasis and protein turnover .

Antiproliferative Effects

Research has demonstrated that 3-(Cyanomethyl)benzoic acid possesses significant antiproliferative properties. In vitro studies suggest that it can inhibit cell growth in various cancer cell lines by inducing apoptosis and modulating cell cycle progression. The compound's ability to activate proteasomal degradation pathways enhances its potential as an anticancer agent.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that 3-(Cyanomethyl)benzoic acid can scavenge free radicals effectively, contributing to its protective effects against oxidative damage.

Antimicrobial Properties

3-(Cyanomethyl)benzoic acid exhibits antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both bacterial and fungal strains, suggesting potential applications in treating infections or as a preservative in food and pharmaceutical industries.

Case Studies and Research Findings

- Cell-Based Assays : A study assessed the effects of various benzoic acid derivatives on human foreskin fibroblasts, revealing that compounds similar to 3-(Cyanomethyl)benzoic acid significantly activated cathepsins B and L, crucial for protein degradation . The results indicated that these compounds could enhance proteostasis, particularly in aging cells.

- Antiproliferative Screening : In a screening of benzoic acid derivatives for anticancer activity, 3-(Cyanomethyl)benzoic acid was found to inhibit the growth of several cancer cell lines at micromolar concentrations. This suggests that further development could lead to novel therapeutic agents targeting specific cancers.

- Antioxidant Evaluation : A comparative study highlighted that 3-(Cyanomethyl)benzoic acid exhibited higher antioxidant activity than many other benzoic acid derivatives, making it a candidate for further exploration in nutraceutical applications .

Eigenschaften

IUPAC Name |

3-(cyanomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATIHVJZEPOWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205412 | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-33-8 | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(CYANOMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7V17Q435V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.